(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid

描述

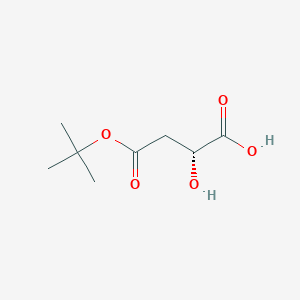

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a tert-butoxy group at the 4-position, a hydroxyl group at the 2-position, and a ketone moiety at the 4-oxo position. Its stereochemistry (R-configuration at C2) and functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of protected amino acids, peptide derivatives, and bioactive molecules. The tert-butoxy group enhances steric protection for sensitive functional groups during reactions, while the hydroxyl group offers a site for further derivatization .

属性

IUPAC Name |

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNDGDKLQUKDGI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of a suitable precursor followed by hydrolysis. For example, starting with a suitable α-keto ester, the compound can be synthesized through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反应分析

Types of Reactions

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

科学研究应用

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

作用机制

The mechanism of action of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility The hydroxyl group in the target compound provides a polar site for hydrogen bonding, increasing solubility in polar solvents like water or ethanol. In contrast, the benzyl group in (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid introduces hydrophobicity, making it suitable for lipid-soluble applications . Bromo-substituted analogs (e.g., (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid) exhibit enhanced reactivity in cross-coupling or substitution reactions due to the electronegative bromine atom .

Steric and Stereochemical Considerations The tert-butoxy group universally provides steric protection, but its impact varies with adjacent substituents. For example, the isopropyl group in (R)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid introduces additional steric hindrance, reducing crystallization and improving solution stability . Chiral centers (R vs. S configurations) critically influence biological activity and synthetic pathways. The S-configuration in bromo-substituted analogs may limit compatibility with enzymes or chiral catalysts .

Applications in Synthesis The Boc-protected amino acid (R)-2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is tailored for peptide synthesis, where the Boc group protects amines during solid-phase coupling . Ethyl- and isopropyl-substituted derivatives are preferred in agrochemical synthesis due to their stability under high-temperature conditions .

Research Findings and Practical Implications

- Synthetic Utility: The tert-butoxy group’s stability under acidic conditions makes these compounds ideal for multi-step syntheses. For example, (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid has been used in the total synthesis of microbiome-derived mutanobactins .

- Industrial Relevance : Ethyl- and isopropyl-substituted variants are employed in large-scale agrochemical production due to their cost-effectiveness and stability .

生物活性

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or obesity.

- Receptor Interaction : It can bind to various receptors, influencing signaling pathways related to inflammation and cellular growth.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. A study demonstrated that the compound effectively scavenged free radicals, leading to a reduction in oxidative damage in cellular models.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies using LX-2 cells revealed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, such as IL-6, through the inhibition of the NF-κB signaling pathway.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. In cell line studies, it inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's mechanism appears to involve modulation of key signaling pathways associated with cell survival.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction of IL-6 levels in LX-2 cells | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Oxidative Stress Reduction : In a study involving human fibroblast cells, this compound was administered at varying concentrations. Results showed a dose-dependent decrease in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.

- Inflammation Model : In another experiment using LX-2 cells stimulated with lipopolysaccharides (LPS), treatment with the compound led to a marked reduction in inflammatory markers. Western blot analysis confirmed decreased phosphorylation of IKKβ and NF-κB, indicating effective modulation of the inflammatory response.

- Cancer Cell Proliferation : A series of assays conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations above 50 µM, suggesting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。